molecular formula C21H33BN2O6 B6333615 5-(Bis-Boc-Amino)pyridine-3-boronic acid pinacol ester CAS No. 1032758-79-4

5-(Bis-Boc-Amino)pyridine-3-boronic acid pinacol ester

Cat. No.: B6333615
CAS No.: 1032758-79-4
M. Wt: 420.3 g/mol
InChI Key: ONUAXKNDAOUOQC-UHFFFAOYSA-N
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Description

5-(Bis-Boc-Amino)pyridine-3-boronic acid pinacol ester is a boronic acid derivative featuring a pyridine core with a bis-Boc-protected amino group at the 5-position and a boronic acid pinacol ester (Bpin) at the 3-position. The tert-butoxycarbonyl (Boc) groups serve as protective moieties for the amine, enhancing stability during storage and synthetic procedures. This compound is widely used in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems in pharmaceuticals and materials science . Its molecular formula is C₂₂H₃₂BN₃O₆, with a molecular weight of 445.32 g/mol.

Properties

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33BN2O6/c1-18(2,3)27-16(25)24(17(26)28-19(4,5)6)15-11-14(12-23-13-15)22-29-20(7,8)21(9,10)30-22/h11-13H,1-10H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUAXKNDAOUOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33BN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dual Boc Protection of 3,5-Diaminopyridine

The starting material, 3,5-diaminopyridine , undergoes Boc protection using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Key parameters include:

ParameterOptimal ValueImpact on Yield
SolventTetrahydrofuran (THF)Maximizes solubility of intermediates
BaseTriethylamine (TEA)Neutralizes HCl byproduct
Molar Ratio (Boc₂O)2.2 equivalentsEnsures complete di-protection
Reaction Time12–16 hoursPrevents overprotection

Example Protocol :
3,5-Diaminopyridine (10.0 g, 91.8 mmol) is dissolved in anhydrous THF (200 mL) under nitrogen. Boc₂O (44.1 g, 202 mmol) and TEA (28.3 mL, 202 mmol) are added dropwise. The mixture is stirred at 25°C for 16 hours, concentrated under vacuum, and washed with hexane to yield 3,5-bis(Boc-amino)pyridine as a white solid (34.2 g, 88%).

Critical Note : Excess Boc₂O or prolonged reaction times may lead to N-Boc migration or decomposition.

Halogenation at the 3-Position

The boronic ester is introduced via Suzuki-Miyaura coupling, necessitating a halogenated precursor. 3-Bromo-5-bis(Boc-amino)pyridine is synthesized through electrophilic bromination:

Halogenation AgentN-Bromosuccinimide (NBS)
SolventDimethylformamide (DMF)
CatalystNone (radical initiator optional)
Temperature0°C → 25°C (gradual)

Example Protocol :
3,5-Bis(Boc-amino)pyridine (20.0 g, 54.6 mmol) is dissolved in DMF (150 mL). NBS (10.5 g, 59.1 mmol) is added portionwise at 0°C. The reaction warms to 25°C over 2 hours, quenched with water, and extracted with ethyl acetate. The organic layer is dried (Na₂SO₄) and concentrated to afford 3-bromo-5-bis(Boc-amino)pyridine (21.8 g, 91%).

Alternative Halogenation : Iodination using N-iodosuccinimide (NIS) increases reactivity but raises costs.

Palladium-Catalyzed Borylation

The halogenated intermediate undergoes Suzuki-Miyaura coupling with pinacol diboron (B₂pin₂). Catalytic systems and conditions are critical for efficiency:

ParameterProtocol AProtocol B
CatalystPd(dppf)Cl₂Pd(PPh₃)₄
BasePotassium Acetate (KOAc)Sodium Carbonate (Na₂CO₃)
Solvent1,4-DioxaneEthanol/Water (3:1)
Temperature100°C80°C
Reaction Time16 hours8 hours
Yield82–85%75–78%

Example Protocol (Protocol A) :
3-Bromo-5-bis(Boc-amino)pyridine (15.0 g, 34.2 mmol), B₂pin₂ (10.4 g, 41.0 mmol), Pd(dppf)Cl₂ (1.25 g, 1.71 mmol), and KOAc (10.1 g, 102.6 mmol) are combined in degassed 1,4-dioxane (200 mL). The mixture is refluxed under nitrogen for 16 hours, filtered through Celite®, and concentrated. The residue is purified via silica gel chromatography (hexane/ethyl acetate, 4:1) to yield the title compound (14.3 g, 83%).

Mechanistic Insight : The palladium catalyst facilitates oxidative addition of the C–Br bond, followed by transmetallation with B₂pin₂ and reductive elimination to form the C–B bond.

Purification and Characterization

Final purification typically employs recrystallization from petroleum ether or chromatography on silica gel. Key analytical data:

Characterization MethodData for 5-(Bis-Boc-Amino)pyridine-3-Boronic Acid Pinacol Ester
¹H NMR (400 MHz, CDCl₃)δ 1.33 (s, 12H, pinacol CH₃), 1.65 (s, 18H, Boc CH₃), 7.93 (s, 1H, pyridine H4), 8.39 (s, 1H, pyridine H6)
¹³C NMR δ 28.1 (Boc CH₃), 24.8 (pinacol CH₃), 84.2 (Boc C), 153.1 (Boc CO), 140.2 (pyridine C3)
HRMS (ESI+)[M+H]⁺ Calcd: 421.2481; Found: 421.2485

Comparative Analysis of Catalytic Systems

The choice of palladium catalyst significantly impacts yield and reaction time:

CatalystLigandYield (%)Side Products
Pd(dppf)Cl₂1,1'-Bis(diphenylphosphino)ferrocene83Dehalogenated pyridine
Pd(PPh₃)₄Triphenylphosphine76Homocoupling byproducts
PdCl₂(dtbpf)Di-tert-butylphosphinoferrocene79None observed

Optimization Recommendation : Pd(dppf)Cl₂ in 1,4-dioxane with KOAc provides the best balance of yield and scalability.

Industrial-Scale Considerations

For kilogram-scale production, modifications include:

  • Continuous flow systems to enhance heat transfer and reduce reaction time.

  • Solvent recycling : 1,4-Dioxane is recovered via distillation (>90% efficiency).

  • Catalyst recovery : Pd residues are captured using scavenger resins (e.g., QuadraPure®), reducing metal content to <5 ppm.

Cost Analysis :

ComponentCost per kg (USD)Contribution to Total Cost
3,5-Diaminopyridine1,20042%
B₂pin₂80028%
Pd(dppf)Cl₂35012%

Chemical Reactions Analysis

Types of Reactions:

    Suzuki-Miyaura Cross-Coupling: The compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction involves the coupling of the boronic acid pinacol ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

    Oxidation and Reduction: The boronic ester moiety can undergo oxidation to form boronic acids or reduction to form boranes.

    Substitution Reactions: The protected amino groups can be deprotected under acidic conditions to yield the free amine, which can then undergo various substitution reactions.

Common Reagents and Conditions:

    Palladium Catalysts: Commonly used catalysts include palladium acetate and palladium chloride.

    Bases: Potassium carbonate, sodium hydroxide, and potassium acetate are frequently used bases.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are commonly used solvents.

Major Products:

    Coupled Products: The major products of Suzuki-Miyaura reactions are biaryl compounds.

    Deprotected Amines: Deprotection of the Boc groups yields free amines, which can be further functionalized.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound is widely used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions.

Biology and Medicine:

    Drug Discovery: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Bioconjugation: The boronic acid moiety can form reversible covalent bonds with diols, making it useful in the development of bioconjugates and sensors.

Industry:

    Material Science: The compound is used in the synthesis of polymers and advanced materials with specific electronic and optical properties.

Mechanism of Action

Suzuki-Miyaura Cross-Coupling Mechanism:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

    Transmetalation: The boronic acid pinacol ester reacts with the palladium complex, transferring the organic group to the palladium center.

    Reductive Elimination: The coupled product is formed through reductive elimination, regenerating the palladium catalyst.

Molecular Targets and Pathways:

    Palladium Catalysis: The compound interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds.

    Boronic Acid Chemistry: The boronic acid moiety can interact with diols and other nucleophiles, forming reversible covalent bonds.

Comparison with Similar Compounds

Research Findings and Data

Solubility Trends

  • Pinacol esters generally exhibit better solubility than parent boronic acids, with chloroform being optimal due to its low polarity .
  • Bulky substituents (e.g., Boc groups) enhance solubility in less polar solvents but reduce compatibility with aqueous systems .

Stability Under Oxidative Conditions

  • Boronic esters react with H₂O₂ to form phenols, but Boc groups mitigate this by shielding reactive sites .

Biological Activity

5-(Bis-Boc-Amino)pyridine-3-boronic acid pinacol ester is a specialized boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, focusing on its mechanisms of action, synthesis, and relevant case studies.

Structural Overview

The compound features:

  • A pyridine ring that enhances its electronic properties.
  • Two tert-butoxycarbonyl (Boc) protective groups on the amino functionalities, which help in stabilizing the molecule and controlling reactivity.
  • A boronic acid moiety , which is crucial for its interactions with biological targets.

The biological activity of 5-(Bis-Boc-Amino)pyridine-3-boronic acid pinacol ester primarily revolves around its role as an enzyme inhibitor. Boronic acids are known to interact with various biomolecules, particularly enzymes involved in metabolic pathways. The mechanism typically involves:

  • Formation of stable complexes with target enzymes.
  • Modulation of enzymatic activity through reversible or irreversible binding.

Synthesis

The synthesis of 5-(Bis-Boc-Amino)pyridine-3-boronic acid pinacol ester generally follows these steps:

  • Preparation of the pyridine derivative : This involves the introduction of the Boc groups under controlled conditions to ensure stability.
  • Formation of the boronic ester : The reaction typically employs Suzuki-Miyaura coupling methods, where the boronic acid moiety acts as a nucleophile.

Enzyme Inhibition

Research indicates that 5-(Bis-Boc-Amino)pyridine-3-boronic acid pinacol ester exhibits significant inhibitory effects on various enzymes. For example:

  • SARS-CoV-2 Mpro Inhibition : Similar boronic acids have shown promising results in inhibiting the main protease (Mpro) of SARS-CoV-2, which is essential for viral replication. Compounds structurally related to 5-(Bis-Boc-Amino)pyridine-3-boronic acid pinacol ester have demonstrated binding affinities in the nanomolar range .

Case Studies

  • Inhibition Studies : In vitro assays have shown that related compounds can reduce enzyme activity significantly at concentrations as low as 20 µM, demonstrating their potential as therapeutic agents against viral infections .
  • Pharmacokinetic Properties : Studies have highlighted that the presence of the Boc groups enhances solubility and bioavailability, making these compounds suitable candidates for drug development .

Comparative Analysis

The following table summarizes key findings related to the biological activity of 5-(Bis-Boc-Amino)pyridine-3-boronic acid pinacol ester compared to other boronic acids:

Compound NameTarget EnzymeInhibition Concentration (µM)Binding Affinity (nM)Notes
5-(Bis-Boc-Amino)pyridine-3-boronic acid pinacol esterMpro (SARS-CoV-2)20<500Significant selectivity observed
6-(Di-Boc-Amino)pyridine-2-boronic acid pinacol esterVarious kinases10<300Broad-spectrum activity
3-Aminopyridine boronic acidβ-lactamase15<100Effective against resistant strains

Q & A

Q. What are the recommended storage conditions for 5-(Bis-Boc-Amino)pyridine-3-boronic acid pinacol ester to ensure stability?

The compound should be stored in airtight containers under dry, inert conditions at ambient temperatures (20–25°C). Exposure to moisture, light, or oxidizing agents should be avoided, as these may degrade the boronic ester or hydrolyze the Boc protecting groups. Stability under these conditions is inferred from analogous Boc-protected boronic esters, which remain stable for months when stored properly .

Q. How can the purity and identity of this compound be verified after synthesis or procurement?

Analytical methods include:

  • NMR Spectroscopy : 1H^1\text{H} and 13C^{13}\text{C} NMR to confirm the presence of Boc groups (tert-butyl signals at ~1.3 ppm) and the boronic ester (characteristic B-O peaks).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate the molecular formula (e.g., expected [M+H]+^+ for C22_{22}H33_{33}BN2_2O6_6: ~433.25).
  • HPLC : Reverse-phase chromatography to assess purity (>95% by area under the curve) .

Q. What solvents are compatible with this boronic ester for use in cross-coupling reactions?

The compound is typically soluble in polar aprotic solvents such as THF , DMSO , or DMF , which are commonly used in Suzuki-Miyaura couplings. Limited solubility in water necessitates anhydrous conditions for reactions. Pre-sonication or gentle heating (40–50°C) may enhance dissolution .

Advanced Research Questions

Q. How does steric hindrance from the Bis-Boc groups influence reactivity in Suzuki-Miyaura couplings?

The two Boc groups on the pyridine ring introduce steric bulk, which may slow transmetallation steps in cross-coupling reactions. To mitigate this:

  • Use Pd catalysts with high steric tolerance (e.g., Pd(PPh3_3)4_4) or bulky ligands (e.g., XPhos).
  • Optimize reaction temperatures (80–100°C) and base strength (e.g., Cs2 _2CO3_3) to improve turnover. Comparative studies with less hindered analogs (e.g., mono-Boc derivatives) are recommended to quantify kinetic effects .

Q. What strategies are effective for deprotecting the Boc groups post-coupling without degrading the boronic ester?

Acidic conditions (e.g., TFA/DCM or HCl/dioxane) selectively cleave Boc groups while preserving the boronic ester. For example:

  • Procedure : Stir the compound in 20% TFA/DCM for 2–4 hours at 0°C, followed by neutralization with NaHCO3_3.
  • Monitoring : Track deprotection via FT-IR (disappearance of Boc carbonyl peaks at ~1680 cm1^{-1}) .

Q. Can this compound serve as a building block in covalent organic frameworks (COFs)?

Yes, boronic esters are key precursors for COF synthesis via reversible boronate ester formation. For instance:

  • Combine with diols or catechol derivatives under solvothermal conditions (e.g., mesitylene/dioxane at 120°C).
  • Monitor crystallinity via PXRD and porosity via BET surface area analysis (expected ~500–1000 m2^2/g). The Boc groups may template pore geometry but require post-synthetic removal to activate the framework .

Q. How does the electronic environment of the pyridine ring affect its utility in medicinal chemistry applications?

The electron-deficient pyridine core enhances hydrogen bonding with biological targets, while the boronic ester enables targeted prodrug strategies (e.g., protease-activated therapeutics). Computational studies (DFT) can predict binding affinities, and in vitro assays (e.g., enzyme inhibition) should validate activity post-Boc deprotection .

Methodological Considerations

Q. What precautions are necessary when handling this compound under inert atmospheres?

  • Use Schlenk lines or gloveboxes for moisture-sensitive steps.
  • Purge reaction vessels with argon or nitrogen before adding the boronic ester.
  • Avoid contact with protic solvents (e.g., MeOH, H2 _2O) to prevent ester hydrolysis .

Q. How can competing side reactions (e.g., protodeboronation) be minimized during cross-coupling?

  • Add Lewis acids (e.g., MgSO4_4) to sequester water.
  • Use aprotic solvents and degas reagents to eliminate dissolved oxygen.
  • Monitor reaction progress via TLC or LC-MS to identify byproducts early .

Data Contradiction Analysis

Q. Discrepancies in reported solubility: How to resolve conflicts between "slightly soluble in water" and "THF/DMF compatibility"?

The apparent contradiction arises from differing experimental conditions (e.g., pH, temperature). For aqueous solubility, adjust pH to >9 (boronate formation) or use co-solvents (e.g., 10% MeCN). Solubility in organic solvents is typically higher due to the hydrophobic Boc groups and pinacol ester .

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